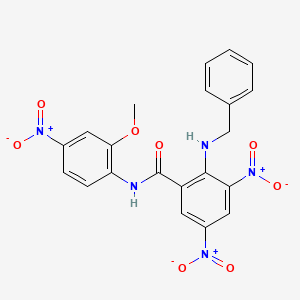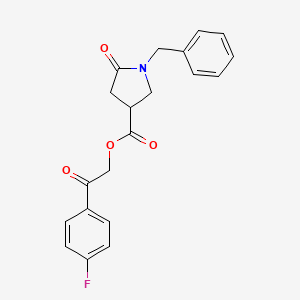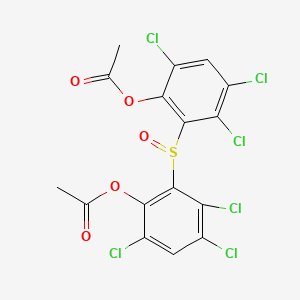
2-(benzylamino)-N-(2-methoxy-4-nitrophenyl)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylamino)-N-(2-methoxy-4-nitrophenyl)-3,5-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzylamino group, methoxy and nitro substituents on the phenyl rings, and a dinitrobenzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(2-methoxy-4-nitrophenyl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of benzamide derivatives, followed by the introduction of the benzylamino group through nucleophilic substitution. The methoxy group is introduced via methylation reactions. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration and methyl iodide for methylation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzylamino)-N-(2-methoxy-4-nitrophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(benzylamino)-N-(2-methoxy-4-nitrophenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(benzylamino)-N-(2-methoxy-4-nitrophenyl)-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds with active sites, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(benzylamino)-N-(2-methoxy-4-nitrophenyl)-3,5-dinitrobenzamide: is similar to other nitrobenzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups on the phenyl ring enhances its reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C21H17N5O8 |
|---|---|
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
2-(benzylamino)-N-(2-methoxy-4-nitrophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H17N5O8/c1-34-19-11-14(24(28)29)7-8-17(19)23-21(27)16-9-15(25(30)31)10-18(26(32)33)20(16)22-12-13-5-3-2-4-6-13/h2-11,22H,12H2,1H3,(H,23,27) |
InChI-Schlüssel |
WRBBNBKNNQGFFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B12470183.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12470184.png)
![3-(1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol](/img/structure/B12470185.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470186.png)
![(3R)-3-(3,3-dimethylbutylamino)-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12470193.png)

![N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470201.png)
![N-[2-(dimethylamino)phenyl]-4-[(E)-(2,5-dimethylphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12470205.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12470217.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide](/img/structure/B12470223.png)
![4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile](/img/structure/B12470241.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B12470245.png)
![but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12470250.png)

